molecular formula C46H60N8O12S2 B12728315 (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline CAS No. 129664-13-7

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline

Cat. No.: B12728315
CAS No.: 129664-13-7
M. Wt: 981.1 g/mol
InChI Key: JUZBCSNRZBHPGL-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.

Preparation Methods

The synthesis of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the butylsulfanyl group, and the attachment of the piperazine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the Butylsulfanyl Group: This step often involves nucleophilic substitution reactions using butylthiol.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline core or the butylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperazine ring.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity. The butylsulfanyl group may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can be compared to other quinazoline derivatives and piperazine-containing compounds:

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core but differ in their substituents, leading to different biological activities.

    Piperazine-Containing Compounds: Drugs like ciprofloxacin and sildenafil contain piperazine rings, which contribute to their pharmacological properties.

The unique combination of the quinazoline core, piperazine ring, and butylsulfanyl group in this compound sets it apart from other compounds, potentially offering distinct biological and chemical properties.

Properties

CAS No.

129664-13-7

Molecular Formula

C46H60N8O12S2

Molecular Weight

981.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline

InChI

InChI=1S/2C17H24N4S.3C4H4O4/c2*1-3-4-13-22-16-14-7-5-6-8-15(14)18-17(19-16)21-11-9-20(2)10-12-21;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-13H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

JUZBCSNRZBHPGL-VQYXCCSOSA-N

Isomeric SMILES

CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.